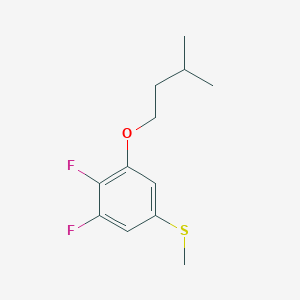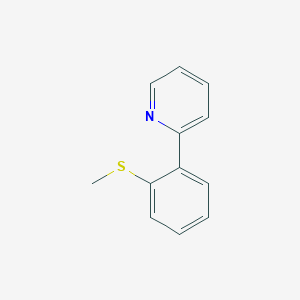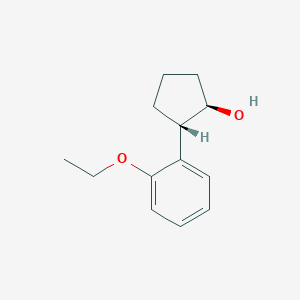
2-(2-Ethylphenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenyl)-2-butanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the second carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(2-ethylphenyl)-2-butanone, using a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2-ethylphenyl)-2-butanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: 2-(2-Ethylphenyl)-2-butanone.
Reduction: this compound.
Substitution: 2-(2-Ethylphenyl)-2-bromobutane or 2-(2-Ethylphenyl)-2-chlorobutane.
Scientific Research Applications
2-(2-Ethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar structure but lacks the ethyl group on the phenyl ring.
2-(2-Methylphenyl)-2-butanol: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
2-(2-Isopropylphenyl)-2-butanol: Similar structure but has an isopropyl group on the phenyl ring.
Uniqueness
2-(2-Ethylphenyl)-2-butanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
2-(2-ethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10-8-6-7-9-11(10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFSUIFHUNEHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol](/img/structure/B7989141.png)
![3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989147.png)



![4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B7989183.png)



![O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate](/img/structure/B7989200.png)

